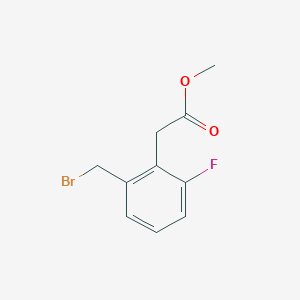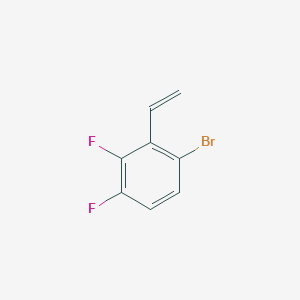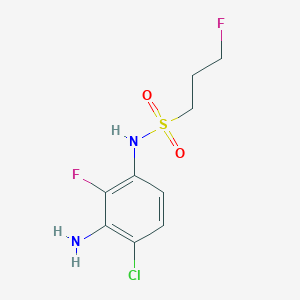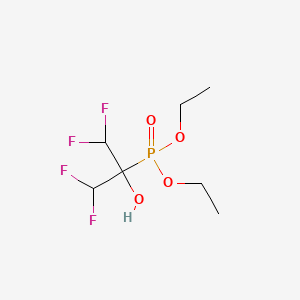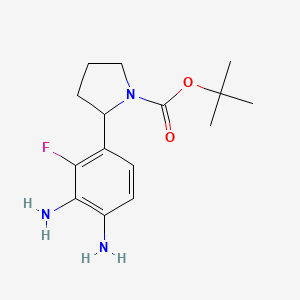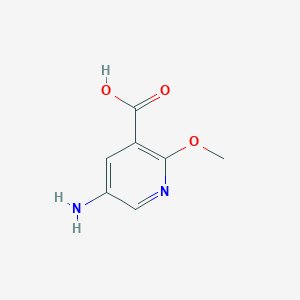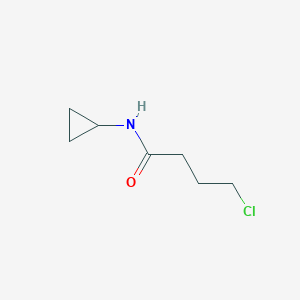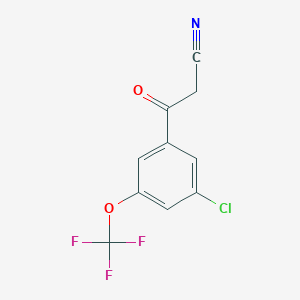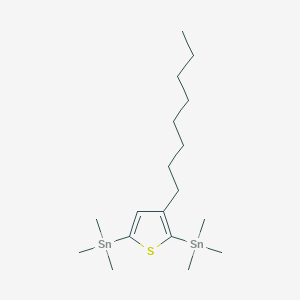![molecular formula C16H18FN B12844817 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the biphenyl structure, along with an amine group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-bromo-3-fluorobiphenyl) is coupled with an arylboronic acid (such as 4-tert-butylphenylboronic acid) in the presence of a palladium catalyst and a base like potassium carbonate . The reaction is usually carried out in a solvent mixture of tetrahydrofuran (THF) and water under reflux conditions.
Industrial Production Methods
Industrial production of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the biphenyl structure.
科学研究应用
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
作用机制
The mechanism of action of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
4’-Tert-butyl-4-fluoro[1,1’-biphenyl]-3-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its chemical properties and reactivity.
4,4’-Di-tert-butylbiphenyl: This compound lacks the fluorine atom and amine group, making it less reactive in certain chemical reactions.
Uniqueness
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the combination of the tert-butyl, fluorine, and amine groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C16H18FN |
|---|---|
分子量 |
243.32 g/mol |
IUPAC 名称 |
4-(4-tert-butylphenyl)-2-fluoroaniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10H,18H2,1-3H3 |
InChI 键 |
MFBVWDQMAOOBKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


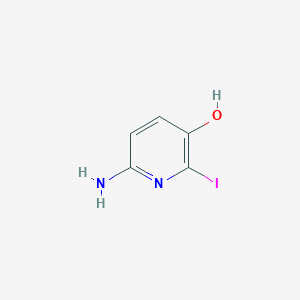
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
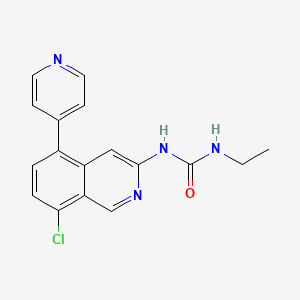
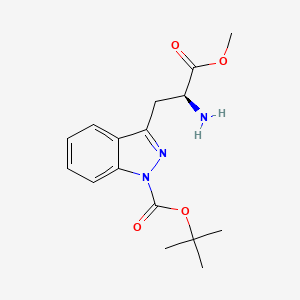
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
